1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound is characterized by the presence of a pyrazole ring, a carboxamide group, and a tetrahydrofuran (oxolan) moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide involves several steps. One common synthetic route includes the reaction of 1-methylpyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethanamine under specific reaction conditions . The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the oxolan moiety is substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-methylpyrazole-3-carboxamide: Lacks the oxolan moiety, which may result in different biological activities and chemical properties.
N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide: Lacks the methyl group on the pyrazole ring, which can affect its binding affinity and selectivity for molecular targets.
1-methyl-N-{[(2R)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide: The stereochemistry of the oxolan moiety is different, which can influence the compound’s biological activity and interactions with enzymes or receptors.
Properties
CAS No. |
2196041-45-7 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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